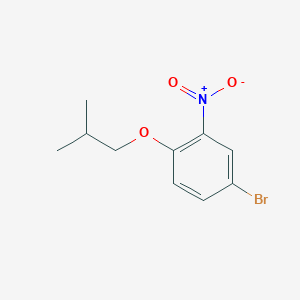
3,5-Dibromo-4-methyl-2-nitropyridine
Übersicht
Beschreibung
3,5-Dibromo-4-methyl-2-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of two bromine atoms at positions 3 and 5, a methyl group at position 4, and a nitro group at position 2 on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methyl-2-nitropyridine typically involves the bromination of 4-methyl-2-nitropyridine. One common method includes the reaction of 4-methyl-2-nitropyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dibromo-4-methyl-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: 3,5-Dibromo-4-methyl-2-aminopyridine.
Oxidation: 3,5-Dibromo-4-carboxy-2-nitropyridine.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-4-methyl-2-nitropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-4-methyl-2-nitropyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dibromo-4-methyl-3-nitropyridine
- 3,5-Dibromo-4-hydroxy-2-nitropyridine
- 2,5-Dibromo-3-nitropyridine
Comparison: Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and development .
Eigenschaften
Molekularformel |
C6H4Br2N2O2 |
|---|---|
Molekulargewicht |
295.92 g/mol |
IUPAC-Name |
3,5-dibromo-4-methyl-2-nitropyridine |
InChI |
InChI=1S/C6H4Br2N2O2/c1-3-4(7)2-9-6(5(3)8)10(11)12/h2H,1H3 |
InChI-Schlüssel |
VVZNUQZNIGFAJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1Br)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone](/img/structure/B8586277.png)
![6-chloro-N-methyl-N-phenyl-[1,3,5]triazine-2,4-diamine](/img/structure/B8586281.png)
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]heptan-4-one](/img/structure/B8586284.png)
![Methyl 2-pyrido[4,3-b]indol-5-ylbenzoate](/img/structure/B8586297.png)

![2,2'-[(2-Fluoro-4-nitrophenyl)imino]diethanol](/img/structure/B8586303.png)

![[(3,4-Diaminophenyl)sulfanyl]acetonitrile](/img/structure/B8586316.png)
![4-[4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl]butanenitrile](/img/structure/B8586321.png)
